2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other relevant properties .Scientific Research Applications
Application 1: Pictet-Spengler Reaction
- Summary of the Application : This compound is used as an activated phenethylamine in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
- Methods of Application : The Pictet-Spengler reaction involves the condensation of an amine with a carbonyl compound to form a β-carboline. In this case, 2-(3-Methoxyphenyl)ethylamine would be reacted with a carbonyl compound in the presence of perfluorooctanesulfonic acid .
- Results or Outcomes : The outcome of this reaction would be a β-carboline derivative. The exact structure would depend on the carbonyl compound used .
Application 2: Synthesis of 1,3-Oxazepines
- Summary of the Application : This compound is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Methods of Application : The synthesis of 1,3-oxazepines would involve the reaction of 2-(3-Methoxyphenyl)ethylamine with a suitable electrophile in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of this reaction would be a 1,3-oxazepine derivative. The exact structure would depend on the electrophile used .
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-8-10(15)5-6-13(12)18-14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPQVXJEWJYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352905 | |
Record name | 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
313527-38-7 | |
Record name | 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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